molecular formula C18H15ClFN3O B11086539 2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile

2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile

Cat. No.: B11086539
M. Wt: 343.8 g/mol
InChI Key: UHZAMJORODEKFZ-UHFFFAOYSA-N
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Description

4-(4-BENZOYLPIPERAZINO)-2-CHLORO-5-FLUOROBENZONITRILE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzoylpiperazine moiety attached to a chlorofluorobenzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZOYLPIPERAZINO)-2-CHLORO-5-FLUOROBENZONITRILE typically involves multiple steps, starting with the preparation of the benzoylpiperazine intermediate. One common method involves the reaction of piperazine with benzoyl chloride under controlled conditions to form benzoylpiperazine . This intermediate is then reacted with 2-chloro-5-fluorobenzonitrile in the presence of a suitable base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-BENZOYLPIPERAZINO)-2-CHLORO-5-FLUOROBENZONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the benzoylpiperazine moiety .

Scientific Research Applications

4-(4-BENZOYLPIPERAZINO)-2-CHLORO-5-FLUOROBENZONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-BENZOYLPIPERAZINO)-2-CHLORO-5-FLUOROBENZONITRILE involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BENZOYLPIPERAZINO)-2-CHLORO-5-FLUOROBENZONITRILE stands out due to its unique combination of a benzoylpiperazine moiety with a chlorofluorobenzonitrile core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H15ClFN3O

Molecular Weight

343.8 g/mol

IUPAC Name

4-(4-benzoylpiperazin-1-yl)-2-chloro-5-fluorobenzonitrile

InChI

InChI=1S/C18H15ClFN3O/c19-15-11-17(16(20)10-14(15)12-21)22-6-8-23(9-7-22)18(24)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2

InChI Key

UHZAMJORODEKFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C(=C2)Cl)C#N)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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